1-(4-Bromobutyl)-2-methylbenzene

Description

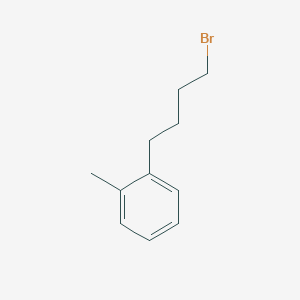

1-(4-Bromobutyl)-2-methylbenzene is an aromatic compound featuring a toluene backbone (2-methylbenzene) substituted with a 4-bromobutyl chain at the para position of the methyl group. Its molecular formula is C₁₁H₁₅Br, with a molecular weight of 227.14 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligand frameworks. The bromobutyl moiety enhances its reactivity in nucleophilic substitution (Sₙ2) and cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

1-(4-bromobutyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEGPZVYDKGNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromobutyl)-2-methylbenzene, also known as 4-bromobutyl-2-methylbenzene or its CAS number 1339021-31-6, is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromobutyl group attached to a methyl-substituted benzene ring. Its structure can be represented as follows:

This compound exhibits unique chemical properties due to the presence of both bromine and the butyl group, influencing its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom can participate in electrophilic substitution reactions, while the butyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.

Interaction with Enzymes and Receptors

Research indicates that this compound may modulate enzyme activities through covalent bonding with nucleophilic sites on proteins. This interaction can lead to alterations in biochemical pathways, potentially affecting cellular processes such as signaling cascades and metabolic pathways .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing bromine atoms have been reported to possess significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of enzyme functions critical for bacterial survival .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cell lines. The MTT assay, which measures cell viability based on mitochondrial activity, has been employed to assess the compound's effects. Results indicate that at certain concentrations, this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Modulation | Alters enzyme activity via covalent bonding |

Case Study: Anticancer Potential

In a study examining the anticancer potential of halogenated compounds, this compound was tested against various cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates 1-(4-Bromobutyl)-2-methylbenzene against structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

1-(4-Bromobutyl)-4-methylpyridin-1-ium

- Structure : A pyridinium ion substituted with a 4-bromobutyl chain and a methyl group.

- Molecular Weight : 284.18 g/mol.

- Key Differences :

- The pyridinium ring introduces a positive charge, increasing polarity and solubility in polar solvents compared to the neutral toluene derivative.

- Lower Limit of Quantification (LLOQ) : Demonstrated an LLOQ of 5 pM when used to derivatize peptides, outperforming this compound in analytical sensitivity due to enhanced ionization efficiency .

- Applications : Preferred in mass spectrometry for peptide analysis due to its superior sensitivity .

1-(3-Bromoprop-1-ynyl)-2-methylbenzene

- Structure : Features a propargyl bromide substituent (C≡C-Br) instead of the bromobutyl chain.

- Molecular Weight : 209.09 g/mol.

- Key Differences :

- Applications : Used in synthesizing conjugated polymers and metal-organic frameworks.

4-Bromobutyl Acetate

- Structure : A bromobutyl chain esterified with an acetate group.

- Molecular Weight : 195.05 g/mol.

- Key Differences :

- Applications : Employed as a solvent or precursor in esterification reactions.

1-(Dimethoxymethyl)-2-methylbenzene

- Structure : Contains a dimethoxymethyl group instead of bromobutyl.

- Molecular Weight : 166.22 g/mol.

- Key Differences :

- Applications : Used as a protecting group for aldehydes in multistep syntheses.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The bromobutyl chain in this compound facilitates nucleophilic substitutions, but its reactivity is modulated by steric effects from the butyl chain and aromatic ring .

- Structural Insights : Crystal structure studies of bromobutyl-substituted heterocycles (e.g., uracils) reveal that the bromobutyl group influences molecular packing via van der Waals interactions, a trend likely applicable to this compound .

- Analytical Performance: While this compound lacks the ionization-enhancing properties of pyridinium derivatives, its stability makes it suitable for non-polar reaction environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.